3-Cyano-4-isobutoxy-phenylhydrazine
CAS No.:
Cat. No.: VC14003135
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 5-hydrazinyl-2-(2-methylpropoxy)benzonitrile |
| Standard InChI | InChI=1S/C11H15N3O/c1-8(2)7-15-11-4-3-10(14-13)5-9(11)6-12/h3-5,8,14H,7,13H2,1-2H3 |
| Standard InChI Key | LFICGCZLABFSDZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC1=C(C=C(C=C1)NN)C#N |
Introduction
Structural Identification and Basic Properties
3-Cyano-4-isobutoxy-phenylhydrazine (IUPAC: 5-hydrazinyl-2-(2-methylpropoxy)benzonitrile) is a phenylhydrazine derivative with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . Its structural features include:
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A benzonitrile core substituted with an isobutoxy group at the 4-position.
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A hydrazine (-NH-NH₂) moiety at the 3-position.
Table 1: Key identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | VCID: VC14003135 | |
| PubChem CID | 15406548 | |
| SMILES | CC(C)COC1=C(C=C(C=C1)NN)C#N | |
| InChI Key | LFICGCZLABFSDZ-UHFFFAOYSA-N | |
| Melting Point | Not explicitly reported (decomposes) |
Synthesis Methods
Primary Synthetic Routes
The compound is synthesized via multi-step reactions involving:
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Iodination of 4-hydroxybenzonitrile:
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Alkylation with Isobutyl Bromide:
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Hydrazine Formation:
Alternative Route:
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Iodination | KI, I₂, NH₃, H₂O, 6–10 h, RT | 75–85% | |
| Alkylation | K₂CO₃, DMF, 50–80°C, 4–8 h | 90–92% | |
| Hydrazine Formation | SnCl₂·2H₂O, HCl, 0–5°C | 70–75% |
Applications in Pharmaceutical Chemistry
Key Intermediate for Febuxostat
3-Cyano-4-isobutoxy-phenylhydrazine is a critical precursor in synthesizing Febuxostat, a xanthine oxidase inhibitor for treating hyperuricemia . The pathway involves:
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Cyclocondensation with thioacetamide to form 3-cyano-4-isobutoxyphenyl thioformamide.
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Reaction with ethyl 2-chloroacetoacetate to yield ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate .
Table 3: Febuxostat Synthesis Metrics
| Parameter | Value | Source |
|---|---|---|
| Purity of Final Product | ≥99.9% (HPLC) | |
| Industrial Scalability | High (low-cost reagents) |
Antimicrobial and Anticancer Agents
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Pyrazole derivatives synthesized from this compound exhibit MIC values of 2–25 μM against Mycobacterium tuberculosis .
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Modifications at the pyrimidinone C6 position enhance cytotoxicity selectivity (SI >50 μM in CHO cells) .
Physicochemical and Stability Data
Solubility and Stability
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Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO) .
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Stability: Degrades under strong acidic/basic conditions; stable at RT if stored anhydrous .
Table 4: Analytical Characterization
| Method | Observations | Source |
|---|---|---|
| HPLC | Retention time: 6.2 min (C18) | |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.05 (d, 6H), δ 4.35 (m, 2H) | |
| IR (KBr) | 2220 cm⁻¹ (C≡N stretch) |
Future Research Directions
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